9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
Description
The exact mass of the compound this compound is 143.094628657 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6-7(4-9-5-7)10-3-2-8-6/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCGIXVHHALVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(COC2)OCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Spiro Scaffolds in Contemporary Organic Chemistry
Spirocycles, which are ring systems fused at a single, shared atom known as the spiro atom, are increasingly recognized for their importance in modern organic chemistry. tandfonline.com Their unique, three-dimensional architecture offers a distinct advantage over more planar aromatic systems. tandfonline.combldpharm.com This inherent three-dimensionality allows for the precise spatial arrangement of functional groups, which can lead to more specific and effective interactions with biological targets like proteins and enzymes. tandfonline.comresearchgate.net
Historical Development and Classification of Azaspiro Dioxa Heterocycles
The history of spirocyclic compounds in medicinal chemistry extends back over half a century. tandfonline.com While a detailed historical account of the specific "azaspiro-dioxa" subclass is not extensively documented in singular reviews, the development of this area is intrinsically linked to the broader evolution of heterocyclic chemistry. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to the chemistry of life and synthetic chemistry. openaccessjournals.com
The classification of azaspiro-dioxa-heterocycles is based on their structural components. "Aza" indicates the presence of a nitrogen atom in the ring system, "dioxa" signifies two oxygen atoms, and "spiro" describes the nature of the ring fusion. The numbers in the nomenclature, such as in spiro[3.5]nonane, denote the number of atoms in each ring connected to the spiro atom, excluding the spiro atom itself.
A well-known example of a related compound is 1,4-Dioxa-8-azaspiro[4.5]decane, which is also known as 4-piperidone (B1582916) ethylene (B1197577) ketal. nih.gov This compound features a five-membered ring and a six-membered ring sharing a spiro atom. The development of synthetic methods to create such complex heterocyclic structures has been a significant driver of research, with a focus on improving efficiency and creating diverse molecular architectures. numberanalytics.comjmchemsci.com
Structural Peculiarities of the Spiro 3.5 Nonane Framework and Its Derivatives
In the case of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane, the framework is modified to include heteroatoms. The "2,5-dioxa" portion indicates that two carbon atoms in the cyclohexane (B81311) ring have been replaced by oxygen atoms, and the "8-aza" indicates a nitrogen atom has replaced a carbon in the same ring. The "9-methyl" specifies a methyl group attached to the ninth atom of the ring system. This specific arrangement of atoms creates a unique three-dimensional structure with defined bond angles and electronic properties.
The inherent rigidity of the spiro[3.5]nonane system, combined with the presence of heteroatoms, allows for the creation of molecules with well-defined shapes and polarities. The determination of the precise three-dimensional structure and stereochemistry of such complex spiro-compounds is a critical and often challenging aspect of their study, frequently requiring advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
Overview of Research Trajectories for Complex Heterocyclic Compounds
Retrosynthetic Analysis and Key Disconnection Strategies for Spiro[3.5]nonane Systems
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. scitepress.org For spiro[3.5]nonane systems, particularly those containing heteroatoms like the 2,5-dioxa-8-azaspiro scaffold, the primary disconnection points are typically the bonds adjacent to the heteroatoms, as these often correspond to reliable bond-forming reactions. youtube.com
A key strategy involves disconnecting the C-N and C-O bonds of the piperidine (B6355638) and oxetane (B1205548) rings, respectively. numberanalytics.com For the this compound skeleton, a logical retrosynthetic approach would involve disconnecting the spirocyclic system back to a suitable piperidine precursor and an oxetane-forming component. A crucial disconnection can be made at the spirocyclic carbon, breaking the molecule into a piperidinone derivative and a diol or its equivalent, which can then form the oxetane ring.
Another powerful strategy, the "common atom approach," suggests that the most strategic disconnections involve breaking bonds connected to atoms shared by more than one ring, as this leads to maximum simplification. scitepress.org In this case, the spirocyclic carbon (C-4) is the common atom, and disconnections around this center are paramount. This could lead to an acyclic precursor containing all the necessary functional groups poised for a sequential or tandem cyclization.
Total Synthesis Approaches to this compound
The total synthesis of this compound and its parent compound, 2,5-dioxa-8-azaspiro[3.5]nonane, has been approached through multi-step sequences that establish the core spirocyclic structure.
A documented synthesis for the parent compound involves starting with 3-((benzylamino)methyl)oxetan-3-ol. google.com This precursor is first reacted with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to form the piperidinone ring. The resulting lactam is then reduced to yield the benzyl-protected spirocycle. Finally, the benzyl (B1604629) protecting group is removed via catalytic hydrogenation to afford the target 2,5-dioxa-8-azaspiro[3.5]nonane. google.com Introducing the 9-methyl group could be achieved by using a methylated precursor or through subsequent N-alkylation.
Cyclization Reactions for Spiro-Ring Formation
The formation of the spirocyclic core is the most critical step in the synthesis. Various cyclization reactions are employed to construct such frameworks. mdpi.com
Intramolecular Cyclization: As seen in a patented synthesis, an intramolecular N-alkylation reaction is a key step. google.com An intermediate containing both a secondary amine and a reactive electrophile (e.g., a haloacetamide derivative) undergoes self-cyclization to forge the piperidine ring, creating the spiro center. google.com
Ring-Opening/Cyclization Cascades: More advanced strategies can involve cascade reactions. For instance, the reaction of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions can initiate a ring-opening/cyclization cascade to form complex spiro-heterocycles. nih.gov While not directly applied to the target molecule, this principle demonstrates a modern approach to spiro-ring construction.
Enzymatic Cyclization: Nature utilizes enzymes to achieve remarkable regio- and stereocontrol in spiro-ring formation. rsc.org Enzymes like flavin-dependent monooxygenases and Fe(II)/2-oxoglutarate dependent oxygenases can catalyze highly selective spirocyclizations in the biosynthesis of natural products. rsc.org While not yet reported for this compound, bio-catalysis represents a promising future direction for such syntheses.
| Cyclization Strategy | Description | Example Application |
| Intramolecular N-Alkylation | A nucleophilic nitrogen atom attacks an electrophilic carbon within the same molecule to form a cyclic amine. | Formation of the piperidine ring in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane. google.com |
| Pictet-Spengler Reaction | A β-arylethylamine undergoes condensation with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline. This can be adapted for spirocycle synthesis. | Chemo-enzymatic synthesis of spiro-rings using norcoclaurine synthase. rsc.org |
| Dieckmann Condensation | An intramolecular condensation of a diester to form a β-keto ester, which can be a precursor to cyclic ketones and subsequent spirocyclization. | Used to form a tetronic acid derivative, a related five-membered ring system. elsevierpure.com |
Stereoselective and Enantioselective Synthetic Pathways
The presence of a stereocenter at the C-9 position of this compound necessitates stereocontrol for the synthesis of single enantiomers. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.
Strategies to achieve this include:
Chiral Pool Synthesis: Starting from an enantiomerically pure starting material, such as D-glucose, can be used to construct complex chiral molecules like azaspiro[5.5]undecane systems. clockss.org A similar approach could be envisioned for the target molecule, using a chiral oxetane or piperidine precursor.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a key bond-forming reaction. For example, an asymmetric reduction of a prochiral piperidinone intermediate could establish the stereocenter at C-9.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Enzymatic reactions are often inherently stereoselective. rsc.org The use of redesigned oxygenase enzymes has been shown to produce novel, unnatural spiro-ring containing compounds with high stereocontrol. rsc.org
Protecting Group Strategies in the Synthesis of Azaspiro-Dioxa Systems
Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. organic-chemistry.org In the synthesis of azaspiro-dioxa systems, the amine group of the piperidine ring is a common site for protection.
Amine Protection: The nitrogen atom in the piperidine ring is nucleophilic and basic, often requiring protection. youtube.com The benzyl (Bn) group is a common choice, as seen in a reported synthesis of the parent spirocycle. google.com It is stable under various conditions but can be readily removed by hydrogenolysis. libretexts.org Other common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which offer different deprotection conditions (acidic for Boc, basic for Fmoc), enabling orthogonal strategies. organic-chemistry.org
Orthogonal Protection: This strategy allows for the selective removal of one protecting group in the presence of others. libretexts.org For instance, in a complex precursor with multiple hydroxyl and amino groups, one could use a base-labile Fmoc group for one amine and an acid-labile Boc group for another, allowing for sequential functionalization. organic-chemistry.orgresearchgate.net This is crucial for building complex analogues or for combinatorial library synthesis.
| Protecting Group | Abbreviation | Protected Group | Common Deprotection Conditions |
| Benzyl | Bn | Amine, Alcohol | Hydrogenolysis (H₂, Pd/C) libretexts.org |
| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) organic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) organic-chemistry.org |
| Tetrahydropyranyl | THP | Alcohol | Acid (e.g., aq. HCl) libretexts.org |
Parallel Synthesis and Combinatorial Chemistry for this compound Libraries
Parallel synthesis and combinatorial chemistry are powerful tools for accelerating drug discovery by rapidly creating large numbers of diverse compounds, known as libraries. spirochem.comuniroma1.it These techniques can be applied to the this compound scaffold to explore structure-activity relationships.
A library could be generated by taking a common spirocyclic core, such as 2,5-dioxa-8-azaspiro[3.5]nonane, and reacting it with a diverse set of building blocks. For example, the secondary amine of the piperidine ring could be functionalized with various alkyl halides, acyl chlorides, or sulfonyl chlorides in a parallel fashion using multi-well plates. researchgate.net
A "diversity by divergence" strategy has been successfully used to create a 162-member library of 1-oxa-7-azaspiro[4.5]decane derivatives. nih.gov This involved synthesizing separable diastereomers, elaborating each with different reagents, and then diversifying the nitrogen atom through various reactions. nih.gov A similar divergent approach starting from the this compound core could rapidly generate a library of analogues with varied substituents on the piperidine nitrogen and potentially on the oxetane ring.
Green Chemistry Principles in the Synthesis of Spiro-Heterocycles
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in modern organic synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce solvent usage in the synthesis of spiro-heterocycles. rsc.org This technique has been used for multi-component reactions to build complex spiro frameworks efficiently. utrgv.edu
Mechanochemistry: Mechanical grinding, or mechanochemical synthesis, offers an environmentally benign alternative to traditional solvent-based methods. envirobiotechjournals.com This technique can reduce solvent waste and energy consumption, and has been successfully applied to the synthesis of biologically active spiro-heterocycles. envirobiotechjournals.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a key green chemistry principle. utrgv.edu
Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. This includes the use of biocatalysts (enzymes), which operate under mild conditions in aqueous environments. rsc.org
By incorporating these principles, the synthesis of this compound and its libraries can be made more sustainable and efficient.
Novel Reagents and Catalytic Systems in Spiro-Compound Synthesis
The construction of the spirocyclic framework, particularly those incorporating heteroatoms like nitrogen and oxygen, is a significant challenge in synthetic organic chemistry. The synthesis of molecules such as this compound and its analogues has benefited from the development of novel reagents and catalytic systems that offer improved efficiency, stereoselectivity, and milder reaction conditions. These advancements are crucial for accessing structurally complex molecules with potential applications in medicinal chemistry and materials science.
Recent research has focused on several key areas to facilitate the synthesis of spiro-compounds, including organocatalysis, transition-metal catalysis, and biocatalysis. These methods provide powerful alternatives to traditional synthetic routes, which often require harsh conditions and stoichiometric reagents.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro-compounds. Chiral secondary amines, for instance, have been successfully employed to catalyze cascade reactions, such as Michael-Michael-aldol sequences, to produce highly functionalized spirooxindoles with excellent diastereo- and enantioselectivity. rsc.org This approach allows for the construction of multiple C-C bonds and stereocenters in a single operation. Another strategy involves the use of ionic liquids, such as 1-methylimidazolium (B8483265) chloride, as catalysts in multicomponent domino reactions. nih.gov This method, often assisted by microwave irradiation, provides an environmentally friendly and efficient route to spiro-compounds. nih.gov
Transition-metal catalysis offers a versatile platform for the synthesis of spirocyclic systems. Lewis acids like titanium tetrachloride (TiCl₄) have been shown to catalyze Diels-Alder reactions to form spiro-heterocyclic compounds with high regio- and stereoselectivity. pnrjournal.com The Lewis acid activates the dienophile, accelerating the reaction and controlling the stereochemical outcome. pnrjournal.com Palladium-catalyzed reactions, such as cyclocarbonylation of alkynols, have been utilized to synthesize spiro-β-lactones with high diastereoselectivity. beilstein-journals.org Furthermore, ring-closing metathesis (RCM) using ruthenium-based catalysts, like the Grubbs second-generation catalyst, is a prominent method for constructing nitrogen-containing spirocycles from acyclic diene precursors. beilstein-journals.orgdoi.org This reaction is particularly useful for forming five- and six-membered heterocyclic rings fused at a spiro-center. doi.org
Biocatalysis represents a green and highly selective approach to spiro-compound synthesis. Engineered enzymes, such as protoglobin-based carbene transferases, have been developed for the asymmetric cyclopropanation of unsaturated N-heterocycles to afford azaspiro[2.y]alkanes. chemrxiv.orgchemrxiv.org This method operates under mild, aqueous conditions and provides access to chiral spiro-compounds with high enantioselectivity. chemrxiv.orgchemrxiv.org
The following tables summarize some of the novel reagents and catalytic systems employed in the synthesis of spiro-compounds, including analogues structurally related to this compound.
Table 1: Organocatalytic Systems in Spiro-Compound Synthesis
| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Key Features |
| Chiral Secondary Amines | Cascade Michael-Michael-Aldol | Oxindoles, Enals | Spirooxindoles | High diastereo- and enantioselectivity. rsc.org |
| 1-Methylimidazolium chloride | Knoevenagel/Michael/Cyclization | Isatin, Malononitrile, Barbituric acid | Spiro-compounds | Microwave-assisted, green solvent (ethanol). nih.gov |
| Nitroalkanes | Michael and Nitroaldol Reactions | Dihydroxy ketone precursors | Spiroketals | Utilizes the nitro group as a masked carbonyl. nih.gov |
Table 2: Transition-Metal Catalyzed Synthesis of Spiro-Compounds
| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Key Features |
| Titanium tetrachloride (TiCl₄) | Diels-Alder | Dienes and Dienophiles | Spiro-heterocycles | High regio- and stereoselectivity. pnrjournal.com |
| Grubbs 2nd Generation Catalyst | Ring-Closing Metathesis (RCM) | Diene-containing amines | Nitrogen-containing spirocycles | Forms tetrahydropyridine (B1245486) derivatives. doi.org |
| Pd(CH₃CN)₂Cl₂ / Phosphine Ligand | Cyclocarbonylation | Alkynols | Spiro-β-lactones | High diastereoselectivity. beilstein-journals.org |
| Halocyclization-based catalytic system | Halocyclization | Not specified | Chiral halo-spiro compounds | Provides access to complex and rigid scaffolds for drug discovery. cuhk.edu.hk |
Table 3: Biocatalytic Synthesis of Azaspiro-Compounds
| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Key Features |
| Engineered Protoglobin-based Carbene Transferases | Asymmetric Cyclopropanation | Unsaturated exocyclic N-heterocycles | Azaspiro[2.y]alkanes | Stereodivergent, operates in aqueous media, scalable. chemrxiv.orgchemrxiv.org |
A specific patent for the synthesis of the parent compound, 2,5-dioxa-8-azaspiro[3.5]nonane, describes a multi-step sequence involving the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by self-cyclization, reduction, and deprotection. google.com While this method is effective, it relies on stoichiometric reagents and protecting group manipulations. google.com The development of catalytic and more atom-economical methods remains a key objective in this field.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the connectivity and three-dimensional arrangement of atoms in a molecule. A combination of nuclear magnetic resonance, vibrational and mass spectrometries, along with chiroptical techniques, would be required for a full structural elucidation of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Solid-State)
High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules.
1D NMR: The ¹H NMR spectrum would provide crucial information about the electronic environment of the protons in the molecule. The chemical shifts would help distinguish between the protons on the oxetane ring, the morpholine (B109124) ring, and the methyl group. The integration of the signals would confirm the number of protons in each environment. Furthermore, the coupling constants (J-values) between adjacent protons would offer insights into the dihedral angles and, consequently, the conformation of the rings. The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments, including the spirocyclic carbon.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity of protons within the spin systems of the two rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for assigning the proton signals to their corresponding carbon atoms. HMBC, in particular, would be instrumental in confirming the connectivity across the spirocenter and the nitrogen and oxygen atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be essential for determining the spatial proximity of protons, which is key to defining the molecule's conformation and the relative stereochemistry of the methyl group.
Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the structure and dynamics of this compound in the solid phase. This can be particularly useful for identifying polymorphism, where different crystalline forms of the same compound may exist.
While specific experimental NMR data for this compound is not publicly available, commercial suppliers indicate that such data has been generated. bldpharm.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations and is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the alkyl and methyl groups, as well as C-O-C stretching frequencies for the ether linkages in the oxetane and morpholine rings. The C-N stretching of the amine would also be present. The absence of a carbonyl (C=O) stretch would confirm the successful reduction of any precursor lactam.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the spirocyclic carbon framework may be more prominent in the Raman spectrum.
Mass Spectrometry Techniques for Structural Confirmation (HRMS, MS/MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion to four or five decimal places. This allows for the calculation of the elemental formula (C₇H₁₃NO₂), confirming that the compound has the correct atomic composition.
Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, fragmentation would likely involve the opening of the oxetane or morpholine rings, providing further evidence for the proposed structure.
While experimental HRMS data is not published, predicted data for various adducts of the molecule is available, as shown in the table below. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.10192 |
| [M+Na]⁺ | 166.08386 |
| [M+K]⁺ | 182.05780 |
| [M+NH₄]⁺ | 161.12846 |
| [M-H]⁻ | 142.08736 |
Table 1: Predicted m/z values for various adducts of this compound from high-resolution mass spectrometry. uni.lu
Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Stereochemical Assignment
The presence of a stereocenter at the 9-position (the carbon bearing the methyl group) means that this compound can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these non-superimposable mirror images.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a chiral sample of this compound would show a characteristic curve, and the sign of the rotation at specific wavelengths could be used to help assign the absolute configuration, especially when compared to structurally related compounds or theoretical calculations.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For this compound, CD signals would arise from the electronic transitions of the chromophores (the C-O and C-N bonds) within the chiral environment. The resulting CD spectrum would be a unique fingerprint for a specific enantiomer, and its sign and intensity could be correlated with the absolute configuration through computational modeling.
X-ray Crystallography and Single-Crystal Diffraction Analysis
The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Absolute Configuration Determination
For a chiral molecule like this compound, X-ray crystallography on a single crystal of one of the enantiomers can be used to determine its absolute configuration. By analyzing the anomalous dispersion of the X-rays by the atoms, the true handedness of the molecule in the crystal can be established, for example, by calculating the Flack parameter. This would provide an unambiguous assignment of the R or S configuration at the C9 stereocenter. To date, no public crystal structure data is available for this compound.
In-Depth Analysis of this compound Reveals Complex Structural and Dynamic Properties
A comprehensive examination of the sterically hindered spirocyclic amine, this compound, unveils a nuanced interplay of structural features and conformational dynamics. Advanced analytical techniques provide a detailed understanding of its solid-state architecture and behavior in solution, highlighting the influence of its unique spirocyclic framework.
Advanced Structural and Conformational Elucidation of this compound
Crystal Packing and Intermolecular Interactions
While specific crystallographic data for this compound is not extensively documented in publicly available literature, the principles of crystal engineering and known interactions in related heterocyclic systems allow for a predictive understanding of its solid-state behavior. The crystal lattice is expected to be stabilized by a network of weak intermolecular forces.
The primary interactions governing the crystal packing would be van der Waals forces and, more significantly, hydrogen bonds. The presence of the secondary amine (N-H) group provides a hydrogen bond donor, while the ether oxygen atoms in the dioxa-azaspiro system act as potential hydrogen bond acceptors. It is anticipated that N-H···O hydrogen bonds would be a prominent feature in the crystal structure, leading to the formation of supramolecular chains or more complex three-dimensional networks.
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Geometry |
| Hydrogen Bonding | N-H | O (ether) | Linear or near-linear |
| van der Waals | C-H | Various | Non-directional |
Conformational Analysis and Dynamic Stereochemistry of the Spiro[3.5]nonane System
The conformational landscape of the spiro[3.5]nonane system is characterized by the puckering of the six-membered ring and the inherent strain of the four-membered ring. The spiro fusion point acts as a pivot for the conformational dynamics of the larger ring.
The six-membered 2,5-dioxa-8-azaspiro[3.5]nonane ring is expected to adopt a chair-like conformation, which is the most stable arrangement for cyclohexane (B81311) and its derivatives. However, the presence of the spiro-fused oxetane ring and the heteroatoms will distort this ideal chair geometry. The nitrogen atom, being part of the six-membered ring, will participate in the ring inversion process.
This ring inversion, or chair-flip, would involve the interconversion between two chair conformers. The rate of this inversion is dependent on the energy barrier, which is influenced by steric and electronic factors within the molecule. Dynamic NMR spectroscopy would be the primary tool to study these inversion dynamics, with the coalescence of signals at higher temperatures indicating a rapid interconversion on the NMR timescale.
The conformation of this compound is significantly influenced by both steric and electronic effects. The steric hindrance imposed by the methyl group on the nitrogen atom will have a profound impact on the conformational preference of the six-membered ring. There will be a preference for the conformer where the methyl group occupies an equatorial position to minimize 1,3-diaxial interactions.
Electronically, the lone pair on the nitrogen atom and the oxygen atoms will influence the bond lengths and angles within the rings. The anomeric effect, a stereoelectronic effect common in heterocyclic systems containing oxygen, may also play a role in stabilizing certain conformations. This effect involves the interaction of the oxygen lone pairs with the antibonding orbital of an adjacent C-N or C-O bond.
Advanced Diffraction Methods (e.g., Neutron Diffraction for Hydrogen Atom Localization)
Neutron diffraction relies on the scattering of neutrons by atomic nuclei. Since the scattering cross-section of hydrogen (or more specifically, its isotope deuterium) is comparable to that of heavier atoms like carbon, nitrogen, and oxygen, neutron diffraction can pinpoint the positions of hydrogen atoms with high precision. This would allow for an unambiguous determination of hydrogen bond distances and angles, providing a definitive picture of the intermolecular interactions that govern the crystal packing.
Table 2: Comparison of Diffraction Techniques for Structural Analysis
| Technique | Principle | Advantages for this Compound | Limitations for this Compound |
| X-ray Diffraction | Scattering of X-rays by electron clouds | Provides overall molecular structure and connectivity | Poorly resolves hydrogen atom positions |
| Neutron Diffraction | Scattering of neutrons by atomic nuclei | Accurately locates hydrogen atoms, crucial for defining hydrogen bonds | Requires larger crystals and a neutron source |
Reactivity at the Spirocenter and Heteroatoms
The reactivity of this compound is largely dictated by the properties of its heteroatoms—the nitrogen of the piperidine ring and the two oxygen atoms of the oxetane ring—and the spirocyclic carbon atom that joins these two moieties.
The nitrogen atom, being part of a tertiary amine (an N-methylpiperidine derivative), is the primary center of basicity and nucleophilicity. It readily reacts with acids in exothermic reactions to form the corresponding piperidinium salts. nih.gov The presence of the methyl group on the nitrogen atom enhances its basicity compared to the parent secondary amine, piperidine. wikipedia.org The lone pair of electrons on the nitrogen is available for donation to electrophiles, making it a key site for various chemical transformations.
The oxygen atoms of the dioxa moiety, being part of an oxetane ring, possess lone pairs of electrons that can act as Lewis bases, coordinating to Lewis acids. wikipedia.org This interaction is often the first step in acid-catalyzed ring-opening reactions of the oxetane. acs.orgresearchgate.net The strained C–O–C bond angle in the oxetane ring exposes the oxygen lone pairs, making it a potent hydrogen-bond acceptor. acs.org
The spirocenter, a quaternary carbon atom, is inherently unreactive towards many reagents due to the absence of any leaving groups or sites of unsaturation. However, its rigid structure imposes significant conformational constraints on both the piperidine and oxetane rings. This geometric constraint is known to influence the chemical stability and reactivity of spirocyclic compounds, particularly in reactions involving transition states where specific bond angles and lengths are required. acs.org For instance, the spirocyclic nature can enhance stability against certain elimination and ring-opening reactions compared to non-spirocyclic analogues. acs.org Reactions at adjacent atoms are influenced by the steric hindrance and the fixed spatial orientation imposed by the spirocyclic junction.
Functional Group Transformations and Derivatization Strategies
The functional groups within this compound, namely the tertiary amine and the cyclic ether (oxetane), offer several avenues for derivatization.
Transformations Involving the Dioxa Moiety
The reactivity of the 2,5-dioxa moiety is dominated by the chemistry of the oxetane ring. Oxetanes are known for their propensity to undergo ring-opening reactions due to their inherent ring strain, which is significantly greater than that of larger cyclic ethers like tetrahydrofuran. acs.org
Acid-catalyzed ring-opening is a common transformation. In the presence of protic or Lewis acids, one of the oxygen atoms of the oxetane ring can be protonated or coordinated, which activates the ring for nucleophilic attack. wikipedia.orgresearchgate.net This can lead to the formation of 1,3-diols or their derivatives, depending on the nucleophile present in the reaction mixture. The regioselectivity of the ring-opening in unsymmetrically substituted oxetanes is influenced by both steric and electronic factors. magtech.com.cn In the case of this compound, acid-catalyzed cleavage would likely lead to a more complex mixture of products due to the spirocyclic nature and the presence of the piperidine ring.
The stability of the oxetane ring is a critical factor; 3,3-disubstituted oxetanes are generally more stable than other substitution patterns. nih.gov The spirocyclic nature of this compound, where the oxetane is substituted at the 3-position by the spiro-carbon, likely contributes to its relative stability under neutral and basic conditions.
Reactions at the Azaspiro Nitrogen
As previously discussed in the alkylation and acylation section (4.2.1), the nitrogen atom of the azaspirocycle is the most reactive site for many functional group transformations. Beyond simple alkylation, the nitrogen can participate in a range of other reactions. It can act as a base to deprotonate acidic compounds and can be oxidized to form the corresponding N-oxide. The formation of N-oxides from N-methylpiperidine derivatives has been studied, and the stereoselectivity of this oxidation can be influenced by the choice of oxidizing agent and the steric environment around the nitrogen. researchgate.netgoogle.com
The following table summarizes typical conditions for alkylation and N-oxide formation based on analogous N-methylpiperidine systems.
| Reaction Type | Reagent | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| N-Alkylation (Quaternization) | Alkyl Iodide (e.g., CH₃I) or Alkyl Bromide | Acetonitrile or DMF | Room Temperature | Quaternary Ammonium Salt | tandfonline.comresearchgate.netcymitquimica.com |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) or meta-Chloroperbenzoic Acid (mCPBA) | Various (e.g., water, chlorinated solvents) | Room Temperature | N-Oxide | researchgate.netgoogle.com |
Ring-Opening and Ring-Expansion Reactions
The strained four-membered oxetane ring and the six-membered piperidine ring can both potentially undergo ring-opening or ring-expansion reactions under specific conditions.
The ring-opening of the oxetane moiety, as mentioned earlier, is a key reaction, typically promoted by acids or strong nucleophiles. researchgate.netmagtech.com.cn Lewis acid-mediated ring-opening of spiroketals can lead to the formation of enol ethers. nih.govwikipedia.org This type of reaction could potentially be applied to this compound, leading to complex rearranged products. Ring-opening polymerization of spiro orthocarbonates, which also contain spirocyclic ether structures, is a known process that proceeds with an expansion in volume. google.comnih.gov While direct evidence for the polymerization of this compound is not available, its structure suggests it could be a monomer for such reactions.
The piperidine ring is generally more stable. However, quaternary ammonium salts derived from N-methylpiperidine can undergo the Hofmann elimination reaction upon heating with a strong base, leading to the cleavage of a C-N bond and the formation of an alkene. nih.gov For a spirocyclic system like this compound, this would require initial quaternization of the nitrogen followed by treatment with a base like silver oxide and heat. This would result in the opening of the piperidine ring.
Ring-expansion reactions are also a possibility, particularly starting from the strained oxetane ring. Ring expansion of small spirocyclic systems, such as 1-oxaspiro[2.3]hexanes, to larger rings like cyclopentanones is known to occur under Lewis acidic conditions. diva-portal.org While not a direct analogue, this suggests that under appropriate Lewis acid catalysis, the oxetane portion of this compound could potentially rearrange to a larger heterocyclic system.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of this compound is anticipated to involve both the tertiary amine and the oxetane functionalities.
Photochemical Reactivity: Direct photolysis of tertiary amines can lead to the homolytic cleavage of C-N or C-H bonds, generating radical intermediates. tandfonline.commagtech.com.cn The photolysis of N-methylpiperidine N-oxides can also lead to rearrangements. wur.nlresearchgate.net In the presence of photosensitizers, tertiary amines can undergo photoredox catalysis, leading to the formation of α-amino radicals which can participate in various C-C bond-forming reactions. acs.org The oxetane ring itself can undergo photochemical cleavage, often in a retro [2+2] cycloaddition manner, to yield an alkene and a carbonyl compound. acs.orgresearchgate.net For this compound, irradiation could potentially lead to a complex mixture of products arising from reactions of either the piperidine or the oxetane ring, or both.
Electrochemical Reactivity: The electrochemical oxidation of N-methylpiperidine derivatives has been studied. illinois.edu Typically, the tertiary amine undergoes a two-electron irreversible oxidation. illinois.edu The oxidation potential is influenced by substituents on the ring. Anodic oxidation of cyclic amines in the presence of a suitable nucleophile, like methanol, can lead to α-functionalization. organic-chemistry.org The oxetane ring can also be electrochemically active. Studies on oxetane mimics of DNA photoproducts have shown that both electrochemical oxidation and reduction can lead to the cleavage of the oxetane ring. nih.gov This suggests that under specific electrochemical conditions, the oxetane moiety of this compound could be cleaved.
The following table provides a summary of expected electrochemical and photochemical reactions based on analogous systems.
| Reaction Type | Method | Key Intermediate/Process | Potential Product Type | Reference |
|---|---|---|---|---|
| Electrochemical Oxidation | Anodic Oxidation | Amine Radical Cation | α-Functionalized Piperidine | organic-chemistry.org |
| Electrochemical Cleavage | Anodic Oxidation or Cathodic Reduction | Oxetane Radical Ion | Ring-Opened Products | nih.gov |
| Photochemical Cleavage | Direct Irradiation or Photosensitization | Radical Intermediates | Ring-Opened/Rearranged Products | acs.orgtandfonline.com |
| Photoredox Catalysis | Visible Light + Photocatalyst | α-Amino Radical | α-Arylated/Alkylated Piperidine | acs.org |
Mechanistic Studies of Select Reactions involving this compound
Detailed mechanistic studies on this compound are not extensively reported in publicly available literature. However, the principles of physical organic chemistry allow for a predictive exploration of its reactivity. The presence of a tertiary amine nitrogen adjacent to a spirocyclic core containing ether linkages suggests a rich landscape for mechanistic investigation. Reactions likely to be of interest include N-alkylation, oxidation, and ring-opening reactions of the oxetane moiety.
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. For this compound, isotopic labeling at various positions could reveal key details of a reaction's rate-determining step.
For instance, in a hypothetical reaction involving the cleavage of a C-H bond on the N-methyl group, one could compare the reaction rate of the standard compound with a deuterated analog (9-(Trideuteriomethyl)-2,5-dioxa-8-azaspiro[3.5]nonane). A primary KIE (kH/kD > 1) would indicate that this C-H bond is broken in the rate-determining step. The magnitude of the KIE can further distinguish between different possible transition states.
Table 1: Hypothetical Kinetic Isotope Effects for a Reaction at the N-Methyl Group
| Reaction Type | Isotopic Substitution | Expected kH/kD | Implication |
| Proton Abstraction | C-H vs. C-D | > 2 | C-H bond breaking is rate-determining |
| Hydrogen Atom Transfer | C-H vs. C-D | > 4 | Significant tunneling, linear H-transfer |
| No bond breaking at methyl | C-H vs. C-D | ~ 1 | C-H bond is not broken in the RDS |
This table represents theoretical values and expectations for illustrative purposes, as specific experimental data for this compound is not currently available in the literature.
Similarly, secondary KIEs could be employed to probe changes in hybridization at a reacting center. For example, in an SN2 reaction at the carbon adjacent to the nitrogen, substituting the hydrogens on that carbon with deuterium could result in a small inverse KIE (kH/kD < 1) if the carbon rehybridizes from sp3 to sp2 in the transition state.
Transition State Analysis
Transition state analysis involves the characterization of the high-energy species that exists transiently between reactants and products. While direct observation of transition states is challenging, computational chemistry and experimental studies that probe the transition state structure are invaluable.
For a molecule like this compound, computational modeling using density functional theory (DFT) or other high-level ab initio methods would be the primary approach to analyzing transition states. These calculations can map out the potential energy surface of a reaction, identifying the geometry, energy, and vibrational frequencies of the transition state.
Table 2: Computationally Predicted Parameters for a Hypothetical SN2 Reaction Transition State
| Parameter | Value | Significance |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state |
| N-C bond length (reacting) | 2.1 Å | Elongated bond, indicating bond breaking |
| C-Nucleophile bond length | 2.2 Å | Partially formed bond |
| Charge on Nitrogen | +0.8 | Development of positive charge |
The values in this table are hypothetical and serve to illustrate the type of data obtained from transition state analysis. Specific values would depend on the reaction being studied.
These computational results can be correlated with experimental data, such as activation parameters (ΔH‡ and ΔS‡) derived from temperature-dependent kinetic studies. A highly ordered transition state, for example, would be expected to have a large negative entropy of activation.
Computational and Theoretical Investigations of 9 Methyl 2,5 Dioxa 8 Azaspiro 3.5 Nonane
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane. These calculations can provide insights into molecular orbital energies, charge distribution, and dipole moment, which are essential for predicting the molecule's behavior in various chemical environments.
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. nih.govnih.gov A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules. mdpi.com For the basis set, a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p) would likely be employed to accurately describe the electronic structure. researchgate.net
Natural Bond Orbital (NBO) analysis would be a subsequent step to analyze the optimized geometry. This analysis provides information about charge distribution on individual atoms, hybridization of atomic orbitals, and key orbital interactions that stabilize the molecule, such as the anomeric effect, which is expected to be significant in the dioxaspiro fragment. illinois.edu
For higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, could be utilized. The Møller-Plesset perturbation theory (MP2) is a common ab initio method that accounts for electron correlation. researchgate.net Coupled-cluster methods like CCSD(T) could provide benchmark-quality energies, though at a significantly higher computational cost. nih.gov
The selection of the basis set is equally important in ab initio calculations. For a molecule containing nitrogen and oxygen atoms with lone pairs, basis sets with diffuse functions (e.g., aug-cc-pVDZ) are often necessary to accurately model the electron distribution. The choice of the basis set would be a trade-off between the desired accuracy and the computational resources available.
Conformational Energy Landscape and Potential Energy Surface Mapping
The spirocyclic nature of this compound suggests a complex conformational landscape. The oxetane (B1205548) and piperidine (B6355638) rings can adopt different conformations, and the methyl group can exist in various orientations. A systematic conformational search would be necessary to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields followed by geometry optimization of the promising conformers at the DFT or ab initio level. nih.govchemrxiv.org
Mapping the potential energy surface (PES) would reveal the energy barriers between different conformers, providing insights into the molecule's flexibility and the relative populations of different conformations at a given temperature. The anomeric effect, which involves the interaction between the lone pairs of the oxygen atoms and the antibonding orbital of the C-O bond, is expected to play a crucial role in determining the most stable conformation of the spiroketal moiety. illinois.edu
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data, which can be invaluable for the characterization of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict NMR chemical shifts with reasonable accuracy. The predicted shifts would then be compared with experimental data if available, to confirm the proposed structure. The chemical shifts would be sensitive to the conformational state of the molecule.
Illustrative Predicted NMR Chemical Shifts (Hypothetical Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl H | 1.15 | - |
| Methyl C | 20.5 | - |
| Piperidine CH₂ (adjacent to N) | 2.80 | 50.2 |
| Piperidine CH₂ (adjacent to spiro C) | 1.75 | 35.8 |
| Oxetane CH₂ | 4.50 | 75.1 |
Predicted IR Frequencies: Calculating the vibrational frequencies at the DFT level can help in the interpretation of the experimental infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The IR spectrum would be characterized by C-H, C-N, and C-O stretching and bending vibrations.
Illustrative Predicted IR Frequencies (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 |
| C-H Stretch (methyl) | 2960 |
| C-H Stretch (ring) | 2850-2950 |
| C-O Stretch | 1050-1150 |
Molecular Dynamics Simulations for Dynamic Behavior
To understand the dynamic behavior of this compound in a condensed phase (e.g., in a solvent), molecular dynamics (MD) simulations would be employed. dntb.gov.ua MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time. This can reveal information about conformational transitions, solvent effects, and the time-averaged properties of the molecule. The force field for the MD simulation would need to be carefully parameterized to accurately represent the intramolecular and intermolecular interactions.
Reactivity Prediction and Reaction Pathway Elucidation through Computational Models
Computational models can be used to predict the reactivity of this compound.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO would likely be localized on the nitrogen atom, suggesting its nucleophilic character. The LUMO would indicate the most probable sites for nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically around the oxygen and nitrogen atoms) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
Reaction Pathway Modeling: For a specific reaction, for instance, N-alkylation, computational methods can be used to model the entire reaction pathway. This would involve locating the transition state structure and calculating the activation energy. researchgate.netresearchgate.net Such studies would provide a detailed mechanistic understanding of the reaction and could be used to predict the reaction rate and the stereochemical outcome.
Applications of 9 Methyl 2,5 Dioxa 8 Azaspiro 3.5 Nonane As a Synthetic Building Block and Scaffold
Molecular Recognition and Supramolecular Chemistry Involving 9 Methyl 2,5 Dioxa 8 Azaspiro 3.5 Nonane
Principles of Molecular Recognition by the Spiro-Scaffold
The presence of oxygen and nitrogen heteroatoms within the scaffold introduces sites for specific and directional non-covalent interactions. The lone pairs of electrons on the oxygen atoms of the dioxolane ring and the nitrogen atom of the piperidine (B6355638) ring can act as hydrogen bond acceptors. Furthermore, the nitrogen atom can be protonated to act as a hydrogen bond donor or an electrostatic interaction site. The methyl group at the 9-position introduces a degree of steric influence and hydrophobicity, which can be exploited to fine-tune the shape and size of the binding cavity, leading to selective recognition of specific guest molecules.
Design and Synthesis of Molecular Receptors and Hosts incorporating 9-Methyl-2,5-Dioxa-8-Azaspiro[3.5]nonane
The synthesis of the parent scaffold, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a foundational route that can be adapted for the production of the 9-methyl derivative and more complex host systems. A common synthetic strategy involves a multi-step process starting from readily available precursors. For instance, a method for synthesizing the parent compound involves the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by an intramolecular cyclization and subsequent reduction and deprotection steps. google.com This modular approach allows for the introduction of the methyl group at the desired position by starting with an appropriately substituted precursor.
By functionalizing the nitrogen atom or other positions on the piperidine ring, the this compound core can be incorporated into larger, more complex molecular receptors. These modifications can introduce additional binding sites, chromophores for sensing applications, or reactive groups for attachment to surfaces or other molecules. The goal of such designs is to create a pre-organized cavity that is complementary in size, shape, and chemical functionality to a specific target guest molecule.
Non-Covalent Interactions: Hydrogen Bonding, Electrostatic, and Van der Waals Forces
The molecular recognition capabilities of hosts derived from this compound are governed by a combination of non-covalent interactions:
Hydrogen Bonding: The oxygen and nitrogen atoms are primary sites for hydrogen bonding. The two oxygen atoms in the dioxolane ring and the nitrogen atom can act as hydrogen bond acceptors. If the nitrogen atom is part of an amide linkage or is protonated, the N-H group can serve as a hydrogen bond donor.
Electrostatic Interactions: The polarity induced by the electronegative oxygen and nitrogen atoms can lead to significant dipole-dipole interactions. Furthermore, if the nitrogen atom is protonated to form a cationic center, strong ion-dipole or ion-ion interactions with anionic or polar guest molecules can occur.
These forces work in concert to achieve stable and selective binding of a guest molecule within the host's cavity. The specific geometry and electronic properties of the host determine the relative contributions of each type of interaction.
Self-Assembly Processes and Supramolecular Architectures
While specific research on the self-assembly of this compound itself is limited, the structural motifs it possesses are conducive to the formation of ordered supramolecular structures. By introducing complementary functional groups, molecules incorporating this spiro-scaffold can be designed to self-assemble into more complex architectures such as dimers, oligomers, or even extended networks.
For example, if the piperidine nitrogen is acylated with a group containing a carboxylic acid, the resulting molecule would possess both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), as well as the carboxylic acid group which can form strong hydrogen-bonded dimers. The rigidity of the spiro-core would influence the directionality of these interactions, potentially leading to the formation of well-defined supramolecular polymers or discrete assemblies. The interplay of hydrogen bonding, steric effects from the methyl group, and π-π stacking (if aromatic groups are introduced) would dictate the final structure of the assembled architecture.
Sensing Applications (e.g., Chemosensors, Biosensors based on Molecular Recognition)
The principles of molecular recognition inherent to the this compound scaffold make it a promising component for the development of chemosensors and biosensors. By covalently linking a signaling unit, such as a fluorophore or chromophore, to the spiro-host, a sensor can be constructed where the binding of a specific guest molecule induces a measurable change in the signaling output (e.g., a change in fluorescence intensity or color).
Future Perspectives and Emerging Research Directions for 9 Methyl 2,5 Dioxa 8 Azaspiro 3.5 Nonane
Integration with Flow Chemistry and Microreactor Technology
The application of flow chemistry and microreactor technology offers significant advantages in chemical synthesis, including enhanced reaction control, improved safety, and scalability. However, a thorough review of current scientific literature reveals a lack of specific studies on the integration of these technologies with the synthesis or modification of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane. Future research in this area could explore the continuous-flow synthesis of this compound, potentially leading to higher yields, improved purity, and the ability to safely explore a wider range of reaction conditions. Such studies would be instrumental in enabling larger-scale production for further investigation and potential applications.
Advanced Materials Science Applications (e.g., Polymer Chemistry, Nanomaterials)
The unique spirocyclic architecture of this compound suggests its potential as a building block in materials science. Spiro compounds can impart desirable properties such as rigidity and thermal stability to polymers. Furthermore, the presence of nitrogen and oxygen atoms could allow for its use as a ligand to stabilize nanoparticles or as a functional monomer in the creation of advanced polymers. At present, there is no published research detailing the incorporation of this compound into polymers or nanomaterials. Future investigations could focus on the polymerization of functionalized derivatives of this compound or its use in the surface modification of nanomaterials to create novel materials with tailored properties.
Computational Design of Novel Spiro-Systems with Tunable Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and designing new structures with desired characteristics. A search of the existing literature indicates that no specific computational studies have been performed on this compound. Future computational work could provide valuable insights into its electronic structure, conformational preferences, and reactivity. Such studies could also be used to design novel spiro-systems based on this scaffold with tunable electronic and steric properties for various applications, including catalysis and medicinal chemistry.
Challenges and Opportunities in Azaspiro-Dioxa Chemistry
The synthesis of azaspiro-dioxa compounds, in general, can present challenges related to stereocontrol and the formation of the spirocyclic junction. While a synthetic route for the parent 2,5-dioxa-8-azaspiro[3.5]nonane has been patented, the specific challenges associated with the synthesis and functionalization of the 9-methyl derivative have not been documented in peer-reviewed literature. google.com Future research should aim to develop efficient and stereoselective synthetic methods for this compound and its derivatives. Overcoming these synthetic hurdles would unlock opportunities to explore its potential in medicinal chemistry, as azaspirocyclic scaffolds are often found in biologically active molecules.
Interdisciplinary Research Avenues
The structural features of this compound, including its spirocyclic nature and the presence of heteroatoms, make it a candidate for exploration in various interdisciplinary fields. Its potential as a scaffold in drug discovery, a building block for new materials, or a ligand in coordination chemistry has yet to be investigated. Future interdisciplinary research collaborations could uncover novel applications for this compound that are not immediately apparent from a purely chemical perspective. Establishing the fundamental chemistry of this molecule is the first step toward realizing its potential in these broader scientific contexts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane scaffold?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves cyclization strategies using bifunctional precursors. For analogous scaffolds (e.g., 2,7-diazaspiro[3.5]nonane), researchers employ ring-closing metathesis, intramolecular nucleophilic substitution, or acid-catalyzed cyclization. Key steps include introducing methyl and heteroatom substituents (oxygen/nitrogen) via alkylation or amidation. Characterization is achieved via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are used to study interactions with receptors like sigma receptors (S1R/S2R). For example, density functional theory (DFT) optimizes ligand conformations, while binding free energy calculations (e.g., MM-GBSA) assess affinity. Key residues (e.g., Glu172 in S1R) form hydrogen bonds or salt bridges with spirocyclic cores. These methods help prioritize compounds for experimental validation .
Q. What spectroscopic techniques are critical for structural elucidation of spirocyclic compounds like this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and ring junction stereochemistry. Nuclear Overhauser effect (NOE) experiments resolve spatial proximity of methyl/heteroatom groups.
- X-ray crystallography : Resolves absolute configuration and confirms spirocyclic geometry.
- IR spectroscopy : Detects functional groups (e.g., ether, amine) via characteristic stretching frequencies .
Advanced Research Questions
Q. How can researchers resolve contradictions in functional activity data for spirocyclic derivatives targeting sigma receptors?
- Methodological Answer : Discrepancies (e.g., agonist vs. antagonist profiles in structurally similar compounds) require:
- Comparative structure-activity relationship (SAR) : Analyze substituent effects (e.g., methyl vs. amide groups) on receptor binding and intrinsic activity.
- Functional assays : Use in vitro cAMP accumulation or calcium flux assays to determine agonist/antagonist behavior. For example, compound 4b (2,7-diazaspiro[3.5]nonane) showed S1R agonism in vivo, while 5b (amide-substituted analog) acted as an antagonist .
- In vivo phenotyping : Validate functional profiles using pain models (e.g., mechanical allodynia) with selective agonists/antagonists (e.g., PRE-084, BD-1063) to confirm receptor dependency .
Q. What experimental designs are optimal for evaluating the antiallodynic efficacy of this compound derivatives?
- Methodological Answer :
- Dose-response studies : Administer compounds (e.g., 5b, 8f) at escalating doses (e.g., 10–40 mg/kg) in murine neuropathic pain models.
- Behavioral assays : Measure mechanical hypersensitivity using von Frey filaments. Include positive controls (e.g., BD-1063 at 40 mg/kg) and reverse-agonist challenges (e.g., PRE-084) to confirm S1R-mediated effects.
- Pharmacokinetic profiling : Assess bioavailability and brain penetration via LC-MS/MS to correlate exposure with efficacy .
Q. How do steric and electronic modifications of the spirocyclic core influence sigma receptor subtype selectivity (S1R vs. S2R)?
- Methodological Answer :
- Steric effects : Introduce bulky substituents (e.g., tert-butyl) to restrict access to S2R’s larger binding pocket.
- Electronic effects : Amide or ether groups modulate hydrogen-bonding with S1R’s Glu172. For example, 5b’s amide group enhanced S1R affinity (Ki = 13 nM) compared to S2R (Ki = 102 nM).
- Subtype-specific assays : Use radioligand displacement (e.g., H-(+)-pentazocine for S1R, H-DTG for S2R) to quantify selectivity ratios .
Q. What strategies mitigate synthetic challenges in scaling up this compound production for preclinical studies?
- Methodological Answer :
- Optimize cyclization conditions : Use flow chemistry to enhance reaction efficiency and reduce side products.
- Protecting groups : Employ Boc or tosyl groups to stabilize reactive amines during multi-step syntheses.
- Purification : Utilize preparative HPLC or crystallization (e.g., oxalate salts) to isolate high-purity batches (>95%) .
Safety and Handling in Research Settings
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation.
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid spark-generating tools in proximity.
- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure.
- Waste disposal : Neutralize with dilute acid (e.g., 1M HCl) before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
